1-Octadecyl Lysophosphatidic Acid

Platelet aggregation LPA receptor pharmacology Thrombosis research

Choose 1-Octadecyl LPA for its ether-linked stability and 10-fold greater potency at LPA5 versus acyl-LPAs. With an EC50 of 9 nM in platelet aggregation—20-fold more potent than 1-octadecanoyl LPA—it ensures robust, sustained receptor engagement in long-term assays and in vivo studies. Ideal for fibrosis, cancer, neuropathic pain, and platelet research; avoid generic acyl-LPA analogs that degrade rapidly and confound receptor-subtype interpretation.

Molecular Formula C21H45O6P
Molecular Weight 424.6 g/mol
Cat. No. B106915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecyl Lysophosphatidic Acid
Synonyms1-Octadecyl LPA
Molecular FormulaC21H45O6P
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O
InChIInChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25)
InChIKeyHUUYDUFSUADEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octadecyl Lysophosphatidic Acid: Defining the Alkyl-Ether LPA Subclass


1-Octadecyl lysophosphatidic acid (1-octadecyl LPA, PA(O-18:0/0:0), CAS 52977-29-4) is an alkyl-ether linked analog of the endogenous lipid mediator lysophosphatidic acid (LPA), distinguished from canonical acyl-LPAs by its sn-1 stearyl ether bond . It functions as a potent agonist across the LPA receptor family (LPA1–LPA6) and has been specifically identified as an activator of the GPR92 (LPA5) receptor . Unlike metabolically labile acyl-LPA species, the ether linkage confers resistance to enzymatic hydrolysis, making this compound a critical tool for dissecting receptor-specific signaling and for applications requiring sustained LPA pathway activation [1].

Why Generic LPA Analogs Cannot Substitute for 1-Octadecyl LPA


Generic substitution among LPA analogs fails due to profound differences in receptor subtype selectivity, metabolic stability, and downstream signaling efficacy that arise from the sn-1 linkage chemistry. Acyl-LPA species (e.g., 1-octadecanoyl LPA, 1-oleoyl LPA) are susceptible to rapid degradation by lipid phosphate phosphatases and phospholipases, limiting their utility in long-term assays and in vivo studies . In contrast, the alkyl-ether bond in 1-octadecyl LPA confers resistance to enzymatic hydrolysis, resulting in sustained receptor engagement and distinct pharmacodynamics [1]. Furthermore, LPA receptors exhibit differential ligand recognition: LPA3 preferentially responds to unsaturated acyl-LPA species, whereas LPA5 and certain platelet-expressed receptors show markedly enhanced activation by alkyl-LPA species [2]. Substituting a generic acyl-LPA for 1-octadecyl LPA would therefore confound experimental interpretation and undermine assay reproducibility. The quantitative evidence below establishes the specific performance parameters that differentiate this compound from its closest analogs.

Quantitative Performance Differentiation of 1-Octadecyl LPA Versus Acyl-LPA Analogs


Platelet Aggregation Potency: 20-Fold Enhancement Over 1-Octadecanoyl LPA

1-Octadecyl LPA exhibits 20-fold higher potency in inducing human platelet aggregation compared to its direct acyl analog 1-octadecanoyl LPA. This differential activity is attributed to the presence of an alkyl-ether-specific LPA receptor population on human platelets that preferentially recognizes the ether-linked ligand [1].

Platelet aggregation LPA receptor pharmacology Thrombosis research

LPA5 (GPR92) Receptor Activation: Alkyl-LPA Exhibits 10-Fold Greater Potency Than Acyl-LPA

In B16 melanoma cell migration assays, alkyl-LPA species activate the LPA5 (GPR92) receptor with approximately 10-fold greater potency than the acyl-LPA analog 1-oleoyl LPA (18:1 LPA). 1-Octadecyl LPA is a representative alkyl-ether LPA that engages this receptor subtype with enhanced efficacy [1]. This receptor has been validated as a bona fide lysophospholipid receptor involved in platelet activation and is a target of interest for anti-thrombotic therapy development [2].

LPA5 receptor GPR92 Cancer cell migration Neuropathic pain

Receptor Subtype Selectivity: Alkyl-LPA Engages Distinct Receptor Populations from Acyl-LPA

Human platelets express pharmacologically distinct receptor populations that discriminate between alkyl-ether LPA and acyl-LPA species. Platelets from certain individuals exhibit no aggregatory response to alkyl-LPAs despite robust responses to acyl-LPAs, indicating the existence of alkyl-LPA-selective and acyl-LPA-selective receptors on the plasma membrane [1]. Furthermore, the phospholipase A2 inhibitor ONO-RS-082 potentiates alkyl-LPA-induced platelet aggregation while inhibiting highly unsaturated acyl-LPA-induced aggregation, confirming divergent signaling pathways [1]. The LPA3 receptor has been proposed to be selectively activated by unsaturated LPA species, whereas alkyl-LPAs preferentially target alternative receptor subtypes [2].

LPA receptor selectivity EDG receptors Platelet pharmacology

Metabolic Stability: Ether Linkage Confers Resistance to Phospholipase-Mediated Degradation

The sn-1 ether bond in 1-octadecyl LPA renders it inherently resistant to hydrolysis by lipid phosphate phosphatases and phospholipases that rapidly degrade acyl-LPA species. This structural feature directly addresses the primary limitation of acyl-LPA analogs in long-term cell culture and in vivo applications [1]. The development of the structurally related alkyl-ether analog octadecyl thiophosphate (OTP, Rx100) was explicitly driven by the need for LPA mimics with higher in vivo stability than native LPA, validating the ether-linkage strategy for sustained LPA receptor engagement [2].

LPA stability Enzymatic hydrolysis resistance In vivo pharmacology

Fibrosis Research Relevance: Alkyl-LPA Signaling Drives Fibroblast Activation

LPA-LPA1 pathway inhibition has been demonstrated to exert profound anti-fibrotic effects across multiple organ systems in mouse models, including lung, kidney, skin, and peritoneum [1]. 1-Octadecyl LPA, as a potent and metabolically stable alkyl-LPA agonist, contributes to fibroblast proliferation and activation in fibrotic disease models . The compound serves as a critical tool for dissecting the contribution of LPA receptor subtypes to fibrotic pathogenesis and for validating LPA pathway inhibitors in preclinical fibrosis research.

Fibrosis LPA signaling Pulmonary fibrosis Renal fibrosis

Optimal Scientific and Industrial Use Cases for 1-Octadecyl LPA


Human Platelet Aggregation Assays for Thrombosis and Hemostasis Research

1-Octadecyl LPA is the optimal agonist for platelet aggregation studies requiring robust LPA receptor activation. With an EC50 of 9 nM—20-fold more potent than 1-octadecanoyl LPA—it enables reliable detection of platelet responsiveness even at low concentrations, minimizing off-target effects [1]. Its alkyl-ether linkage confers resistance to degradation during assay preparation and execution, ensuring consistent agonist concentration throughout the experiment. This compound is particularly valuable for dissecting alkyl-LPA-selective receptor contributions to platelet function, as evidenced by its differential pharmacological modulation by ONO-RS-082 compared to acyl-LPA species [2].

LPA5 (GPR92) Receptor Pharmacology and Cancer Cell Migration Studies

For researchers investigating LPA5/GPR92 receptor biology—including cancer metastasis, neuropathic pain, and platelet activation—1-octadecyl LPA provides a 10-fold potency advantage over acyl-LPA analogs [1]. The compound's enhanced efficacy at LPA5 enables clear discrimination of LPA5-specific signaling events from those mediated by LPA1-3 receptors, which are preferentially activated by acyl-LPA species. This selectivity is essential for validating LPA5-targeted therapeutics and for elucidating the receptor's role in chemorepellent responses in melanoma and other cancer cell types [2].

Fibrosis Model Positive Control and LPA Pathway Inhibitor Validation

In preclinical fibrosis research (pulmonary, renal, hepatic, and dermal fibrosis), 1-octadecyl LPA serves as a critical positive control for LPA pathway activation. The LPA-LPA1 signaling axis is a validated driver of fibroblast activation and extracellular matrix deposition across multiple organ systems [1]. 1-Octadecyl LPA's metabolic stability and potent pro-fibrotic activity [2] make it the preferred tool for establishing baseline LPA-driven fibrotic responses, against which the efficacy of LPA receptor antagonists (e.g., LPA1 antagonists) can be quantitatively assessed.

Sustained LPA Receptor Activation in Long-Term Cell Culture and In Vivo Studies

Acyl-LPA species are rapidly degraded by endogenous phospholipases and lipid phosphate phosphatases, severely limiting their utility in experiments requiring prolonged receptor stimulation. 1-Octadecyl LPA's ether linkage confers resistance to enzymatic hydrolysis [1], enabling sustained LPA receptor engagement over extended time courses in cell culture and improving pharmacokinetic properties for in vivo administration. This stability advantage is analogous to that of the structurally related clinical candidate octadecyl thiophosphate (Rx100), which was specifically designed for enhanced in vivo stability [2]. Researchers requiring chronic LPA pathway activation should select 1-octadecyl LPA over labile acyl-LPA analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Octadecyl Lysophosphatidic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.